molecular formula C18H39N7O3 B1665110 Anisperimus CAS No. 170368-04-4

Anisperimus

货号 B1665110
CAS 编号: 170368-04-4
分子量: 401.5 g/mol
InChI 键: PZDPVSFZTKORSP-OAHLLOKOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Anisperimus is a small molecule drug . It was initially developed by AbbVie, Inc . It is classified as an immunosuppressant and a T lymphocytes inhibitor . Its molecular formula is C18H39N7O3 .

科学研究应用

人工智能和 Animat

  1. Animat 在行为研究中的应用: “Animat”的概念是指行为研究中使用的模拟动物。这篇关于 Animat 研究的非技术性介绍突出了它们在人工智能 (AI) 和人工生命研究中的应用。Animat 作为设计智能系统和理解复杂行为涌现性质的概念性工具。它们可用于快速评估新的畜牧环境或管理技术,并可能对社会行为、适应和复杂行为的涌现性质提供见解 (Watts, 1998)

  2. 人工生命和 AI: AI 中的 Animat 方法专注于创建能够在不可预测的环境中生存的模拟动物或机器人。该方法强调 Animat 与其环境之间的交互,强调了 Animat 在具有挑战性的环境中适应和生存的能力。它为传统 AI 难以解决的领域提供了见解,特别是在感知、分类和传感器运动控制方面 (Meyer, 1996)

神经科学和神经网络

  1. 神经控制的 Animat: 该领域的研究涉及将培养的生物神经元网络融入模拟和机器人中,从而创造出神经控制的 Animat。这种方法允许实时研究活神经元中的学习、记忆和信息处理。它延续了神经生物学启发的人工智能的趋势,专注于活神经元集合的网络处理,从而产生更高级别的认知和智能行为 (Bakkum 等,2003)

Animat 在各个领域的应用

  1. 音乐和情感反应: 一个沉浸式的音乐可视化应用程序描述了现场音乐家和一个虚拟角色之间的交互,该角色似乎对音乐做出情感反应。这项研究表明,Animat 如何用于创意领域来模拟认知过程和对艺术刺激的情感反应 (Taylor, Boulanger, & Torres, 2005)

  2. Animat 中的进化研究: 在复杂环境(如俄罗斯方块游戏)中涉及小型自适应逻辑门网络或“Animat”进化的研究表明,解决任务需要传感器输入和记忆的集成。这些网络的进化展示了生物如何发展出具有许多概念的高度集成的网络,从而增加了它们的内部复杂性 (Albantakis 等,2014)

  3. 探索不同学科之间的关系并理解类比。博物馆展览中的这种方法可以看作是 Animat 概念的应用,它将不同的知识领域联系起来并提供互动学习体验 (Ekrt, 2017)

未来方向

Anisperimus was initially developed by AbbVie, Inc., but its global highest R&D status is now discontinued . This suggests that development of the drug has been halted, possibly due to issues with efficacy, safety, or other factors. Future research could potentially explore new applications for the drug, or modifications to its structure to improve its properties .

属性

IUPAC Name

[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-[[(3R)-3-aminobutyl]amino]butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39N7O3/c1-15(19)8-13-22-9-6-7-12-25-18(27)28-14-16(26)23-10-4-2-3-5-11-24-17(20)21/h15,22H,2-14,19H2,1H3,(H,23,26)(H,25,27)(H4,20,21,24)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDPVSFZTKORSP-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNCCCCNC(=O)OCC(=O)NCCCCCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCNCCCCNC(=O)OCC(=O)NCCCCCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168847
Record name Anisperimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anisperimus

CAS RN

170368-04-4
Record name Anisperimus [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170368044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anisperimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANISPERIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0514P112G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anisperimus
Reactant of Route 2
Anisperimus
Reactant of Route 3
Anisperimus
Reactant of Route 4
Reactant of Route 4
Anisperimus
Reactant of Route 5
Reactant of Route 5
Anisperimus
Reactant of Route 6
Reactant of Route 6
Anisperimus

Citations

For This Compound
20
Citations
R Birck, K Warnatz, HM Lorenz, M Choi… - Journal of the …, 2003 - journals.lww.com
… Noteworthy, in a recent open-label study with a derivative of DSG, anisperimus, in patients with persisting or relapsing primary systemic vasculitis (mostly AASV), preliminary results …
Number of citations: 185 journals.lww.com
HT Silva, PP Machado, CR Felipe, JOM Pestana - Drugs, 2006 - Springer
… Anisperimus prevents graft rejection and induces permanent tolerance in a murine cardiac … using anti-CD45RB monoclonal antibody, anisperimus and sirolimus. A study in nonhuman …
Number of citations: 22 link.springer.com
WH Schmitt, R Birck, PA Heinzel… - Nephrology Dialysis …, 2005 - academic.oup.com
… However, concerns over potential cardiotoxicity have been raised with a DSG analogue, anisperimus, in two vasculitis patients who developed changes in left ventricular function (…
Number of citations: 88 academic.oup.com
JM Tredger, NW Brown, A Dhawan - Drugs, 2008 - Springer
Despite their efficacy, the calcineurin inhibitors (CNIs) ciclosporin and tacrolimus carry a risk of debilitating adverse effects, especially nephrotoxicity, that affect the long-term outcome …
Number of citations: 25 link.springer.com
WH Schmitt, EC Hagen, I Neumann, R Nowack… - Kidney international, 2004 - Elsevier
… Anisperimus (LF 15-0195), a substance closely related to DSG, may be of similar efficacy (induction of remission in seven of nine cases of refractory systemic vasculitis) [abstract; The …
Number of citations: 271 www.sciencedirect.com
D Jayne - Kidney and Blood Pressure Research, 2003 - karger.com
… Alternative immune suppressives, including leflunomide, ciclosporin, mycophenolate mofetil, anisperimus and gusperimus have shown efficacy in small open label studies [74–78]. …
Number of citations: 38 karger.com
WH Schmitt, EC Hagen, I Neumann… - Kidney …, 2004 - search.ebscohost.com
Abstract Treatment of refractory Wegener's granulomatosis with antithymocyte globulin (ATG): An open study in 15 patients. Background. A subset of patients with Wegener's …
Number of citations: 0 search.ebscohost.com
DF Fiorentino - journal of the american academy of dermatology, 2003 - Elsevier
Vasculitis can range in severity from a self-limited single-organ disorder to a life-threatening disease with the prospect of multiple-organ failure. This condition presents many challenges …
Number of citations: 339 www.sciencedirect.com
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
J Holmalahti - 2001 - julkari.fi
Viime vuosien tutkimukset osoittavat, että kyseessä ei ole perifeerinen neuropatia, suonenveto tai psyykkinen ongelma vaan keskushermoston dopaminergisen neurotransmission …
Number of citations: 2 www.julkari.fi

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。